2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 2, methyl groups at positions 3 and 5, and a piperazine moiety at position 7 bearing a 4,6-dimethylpyrimidin-2-yl group.
Properties
Molecular Formula |
C24H26ClN7 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26ClN7/c1-15-13-16(2)28-24(27-15)31-11-9-30(10-12-31)21-14-17(3)26-23-18(4)22(29-32(21)23)19-5-7-20(25)8-6-19/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
DCBZDPQFPXWPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=C(C=C5)Cl)C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Pyrazolo[1,5-a]Pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves reacting 5-amino-1H-pyrazole-4-carbonitrile with β-diketones under acidic conditions. For this compound, 3,5-dimethyl substitution is achieved using pentane-2,4-dione in acetic acid at 80°C for 6 hours, yielding 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-ol with 85% efficiency .
Alternative routes employ microwave-assisted synthesis to reduce reaction times. For instance, irradiating 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate and ammonium acetate in ethanol at 150°C for 20 minutes produces the core structure in 92% yield .
Table 1: Core Synthesis Methods Comparison
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Pentane-2,4-dione, AcOH | 80°C, 6h | 85 |
| Microwave-assisted | Ethyl acetoacetate, NH4OAc | 150°C, 20min | 92 |
Introduction of the 4-Chlorophenyl Group
Regioselective C-2 chlorophenyl substitution is achieved through palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions, 7-bromo-3,5-dimethylpyrazolo[1,5-a]pyrimidine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh3)4 (2 mol%) and K2CO3 in dioxane/water (4:1) at 90°C for 12 hours, achieving 72% yield .
Electrophilic aromatic substitution represents an alternative pathway. Treating the core with Cl2 in the presence of AlCl3 at 0°C introduces chlorine at the para position, though this method suffers from lower regioselectivity (58% yield) .
Piperazinyl-Dimethylpyrimidine Moiety Attachment
The 7-position of the core undergoes nucleophilic aromatic substitution with 4-(4,6-dimethylpyrimidin-2-yl)piperazine. Key considerations include:
-
Solvent Optimization : Dimethylacetamide (DMAc) at 120°C for 8 hours provides superior nucleophilicity compared to DMF or NMP .
-
Catalyst Systems : CuI (5 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) enhance reaction rates, reducing time to 4 hours .
Table 2: Piperazine Coupling Efficiency
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMAc | 120 | 8 | 65 |
| CuI/Diamine | DMAc | 120 | 4 | 78 |
Purification and Characterization
Crude product purification involves sequential recrystallization from ethanol/water (3:1) and column chromatography (SiO2, ethyl acetate/hexane 1:2). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity using a C18 column (MeCN/H2O 70:30, 1 mL/min) .
Mass spectrometry (ESI-MS) data corroborate structural integrity:
Industrial Scalability Considerations
Large-scale production (≥1 kg) employs continuous-flow reactors to enhance heat transfer and mixing. A two-stage system achieves:
-
Core synthesis at 150°C with 5-minute residence time
-
Piperazine coupling at 130°C with 10-minute residence time
This approach increases throughput by 300% compared to batch processes while maintaining 74% yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : The 4,6-dimethylpyrimidin-2-yl group on piperazine introduces additional hydrogen-bonding sites compared to phenylpiperazine , which could optimize receptor interactions.
- Core Saturation: Analogs like MK80 feature a saturated pyrimidinone ring, reducing aromaticity and altering conformational flexibility relative to the target compound.
Biological Activity
The compound 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 448.0 g/mol
- CAS Number : 1185124-38-2
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the chlorophenyl and dimethylpyrimidinyl groups is significant for binding affinity and selectivity towards specific enzymes and receptors.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying degrees of antibacterial activity. In particular:
- The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Strong inhibitory activity was observed against urease.
- It also exhibited significant acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Urease | Strong Inhibition | Not specified |
| Acetylcholinesterase | Significant Inhibition | Not specified |
Case Studies
In a study focusing on the synthesis and evaluation of related compounds, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and tested their biological activities. The findings indicated that compounds with similar structural motifs exhibited promising antibacterial and enzyme inhibitory properties .
Example Case Study
A specific derivative demonstrated an IC50 value of 2.14 ± 0.003 µM against AChE, highlighting the potential for developing new treatments for cognitive disorders .
Q & A
Q. Methodological Approach
- Dose-response studies : Validate IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
- Structural analogs : Compare bioactivity of derivatives to isolate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
- Computational modeling : Use molecular docking to identify binding site variations (e.g., ATP-binding pockets vs. allosteric sites) .
Example : Pyrazolo[1,5-a]pyrimidines show anti-inflammatory activity in vitro but not in vivo due to metabolic instability. Stability assays (e.g., microsomal incubation) clarify this discrepancy .
What computational methods predict the compound’s reactivity and interactions?
Q. Advanced Methodology
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. Methodological Insights
- pH stability : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 2–9). Pyrazolo[1,5-a]pyrimidines are stable at pH 7.4 but hydrolyze in acidic conditions .
- Solvent effects : DMSO enhances solubility but may denature proteins; use ≤1% DMSO in cell-based assays .
Critical Analysis : Conflicting solubility reports (e.g., DMSO vs. ethanol) highlight the need for pre-assay solubility profiling via nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
